molecular formula C7H13NO B1486431 (3-Azabicyclo[3.1.1]heptan-1-yl)methanol CAS No. 1172693-01-4

(3-Azabicyclo[3.1.1]heptan-1-yl)methanol

Cat. No. B1486431
M. Wt: 127.18 g/mol
InChI Key: LGEAVVCHHFVNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.1]heptanes has been achieved by the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The InChI code for “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is "1S/C13H17NO.ClH/c15-10-12-6-13(7-12,9-14-8-12)11-4-2-1-3-5-11;/h1-5,14-15H,6-10H2;1H" . This provides a detailed description of the molecular structure.


Physical And Chemical Properties Analysis

The compound “{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride” is a powder at room temperature . It has a molecular weight of 239.74 .

Future Directions

The future directions for research on “(3-Azabicyclo[3.1.1]heptan-1-yl)methanol” could include further studies on its synthesis, chemical reactions, and potential applications. The development of a general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles represents a significant advancement , and future research could build upon this work.

properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEAVVCHHFVNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azabicyclo[3.1.1]heptan-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol
Reactant of Route 2
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol
Reactant of Route 3
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol
Reactant of Route 4
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol
Reactant of Route 5
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol
Reactant of Route 6
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol

Citations

For This Compound
1
Citations
IO Feskov, BO Golub, BV Vashchenko… - European Journal of …, 2020 - Wiley Online Library
A series of GABA analogs and related mono‐ and bifunctional building blocks based on the monofluorinated 1,3‐disubstituted cyclobutane scaffold was designed and synthesized. The …

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